Omp-alpha protein

coiled-coil biophysics protein engineering structural biology

Omp-alpha protein (Ompα, also designated OmpA1), assigned CAS number 149024-69-1, is an outer-membrane-associated structural protein from the hyperthermophilic bacterium Thermotoga maritima. It spans the periplasmic space as a rod-shaped coiled-coil spacer, linking the outer membrane to the peptidoglycan layer.

Molecular Formula C12H13BrO3
Molecular Weight 0
CAS No. 149024-69-1
Cat. No. B1177597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmp-alpha protein
CAS149024-69-1
SynonymsOmp-alpha protein
Molecular FormulaC12H13BrO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omp-Alpha Protein (CAS 149024-69-1): Hyperthermostable Periplasmic Coiled-Coil Anchor from Thermotoga maritima


Omp-alpha protein (Ompα, also designated OmpA1), assigned CAS number 149024-69-1, is an outer-membrane-associated structural protein from the hyperthermophilic bacterium Thermotoga maritima [1]. It spans the periplasmic space as a rod-shaped coiled-coil spacer, linking the outer membrane to the peptidoglycan layer. The protein exhibits a tripartite organization: an N-terminal SLH (S-layer homology) domain for peptidoglycan binding, a central coiled-coil stalk of approximately 40–45 nm, and a C-terminal transmembrane anchor [2]. Ompα forms a parallel four-stranded coiled-coil tetramer with a calculated monomeric molecular weight of ~43 kDa and an isoelectric point of 4.54 [1]. It is one of only two toga-associated structural proteins purified and characterized from T. maritima, the other being the porin Ompβ, and serves as the primary outer-membrane-to-cell-wall tether in this deeply branching bacterial lineage [3].

Why E. coli OmpA, Canonical Coiled-Coils, and the Co-occurring Ompβ Porin Cannot Substitute for Omp-Alpha Protein


Omp-alpha protein occupies a structurally and evolutionarily unique niche that precludes functional interchange with seemingly related outer membrane proteins. Unlike Escherichia coli OmpA, which folds into an eight-stranded β-barrel with a small periplasmic domain [1], Ompα is an extended α-helical coiled-coil rod designed exclusively for periplasmic spacing and outer-membrane-to-peptidoglycan tethering—it lacks any porin or channel activity. Within T. maritima itself, Ompα and its co-occurring counterpart Ompβ perform non-redundant roles: Ompα serves as the structural anchor via its SLH domain and transmembrane helix, whereas Ompβ functions as a β-barrel porin with a measured 4.4-fold cation-over-anion selectivity [2]. Furthermore, the coiled-coil domain of Ompα exhibits a hydrophobic residue periodicity of 3.58–3.6, which deviates measurably from the canonical 3.5 periodicity of standard two-stranded coiled-coils such as tropomyosin and even from related fibrous proteins like staphylococcal M protein [3]. These quantitative structural deviations, combined with its origin in an organism growing optimally at 80°C and up to 90°C [4], mean that neither mesophilic OmpA homologs nor generic coiled-coil model peptides can recapitulate the thermostable, multi-domain OM-tethering function of Ompα in experimental or biotechnological contexts.

Omp-Alpha Protein (149024-69-1): Quantified Differential Evidence Against Closest Analogs


Hydrophobic Residue Periodicity of 3.58–3.6 Deviates from the Canonical 3.5 Heptad Repeat of Standard Coiled-Coils

Ompα exhibits a coiled-coil hydrophobic repeat periodicity of 3.58 residues per turn in the primary sequence [1] and a structural periodicity close to 3.6 as determined by STEM and statistical sequence analysis [2]. This quantitatively differs from the canonical 3.5-residue periodicity observed in archetypal coiled-coil proteins such as GCN4 leucine zipper, tropomyosin, and keratin. The deviation arises from periodic omissions of three residues (stutters) in the heptad repeat pattern, which locally distort the hydrophobic core packing from the canonical 'knobs-into-holes' geometry to x-layers and da-layers, enabling a low crossing angle of less than 15 degrees and a residual supercoiling pitch of approximately 40 nm [2]. Among homo-oligomeric coiled coils of known structure, only the three-stranded coiled coil of influenza hemagglutinin contains comparable x- and da-layers, underscoring the rarity of this packing architecture [2].

coiled-coil biophysics protein engineering structural biology

Tripartite SLH–Coiled-Coil–TM Architecture vs. Ompβ β-Barrel Porin: Direct Structural and Functional Divergence within the T. maritima Toga

Within the T. maritima toga, Ompα (OmpA1, TM0477) and Ompβ (OmpB, TM0476) represent the only two toga-associated structural proteins purified and characterized to date, yet they are structurally and functionally orthogonal [1]. Ompα contains an N-terminal SLH domain for peptidoglycan anchoring, a long central α-helical coiled-coil stalk (40 nm by STEM, 45 nm predicted from sequence), and a C-terminal single transmembrane helix for outer membrane insertion—it has no pore-forming activity [2][3]. In contrast, Ompβ is a predominantly β-sheet porin (confirmed by circular dichroism) that forms stable trimers and incorporates into artificial lipid bilayers to form ion-conducting channels with a measured 4.4-fold selectivity for cations over anions [4]. Phylogenetic analysis reveals that while OmpA1 orthologs are broadly distributed across Thermotogales species, Ompβ orthologs are poorly conserved and detected only in the genera Thermotoga and Thermosipho, indicating that Ompα represents the evolutionarily conserved core tethering module of the bipartite OM-tethering system [1].

bacterial cell envelope outer membrane biogenesis structural microbiology

Coiled-Coil Rod Length of 40–45 nm Precisely Matches the T. maritima Periplasmic Span, a Dimension Not Achieved by Standard OmpA Periplasmic Domains

The rod-shaped coiled-coil tail of Ompα measures 40 nm by scanning transmission electron microscopy (STEM) [1], and the predicted length from the 300-residue coiled-coil segment is 45 nm, which correlates closely with the measured spacing between the inner and outer membranes of T. maritima [2]. This periplasmic-spanning dimension is substantially greater than the periplasmic domain of E. coli OmpA, which comprises only 154 residues and extends approximately 3–4 nm from the membrane surface [3]. It also exceeds the stalk length of the related Yersinia adhesin YadA, whose coiled-coil stalk projects approximately 23 nm from the outer membrane [4]. The 40–45 nm rod length of Ompα is thus specifically adapted to the wider periplasmic space characteristic of Thermotogales and represents a distinct dimensional class among bacterial coiled-coil OM-tethering proteins.

periplasmic space architecture membrane protein engineering Gram-negative cell envelope

Inherent Thermostability Derived from a Hyperthermophilic Source Organism Growing up to 90°C with an Optimum at 80°C

Ompα is isolated from Thermotoga maritima, a strictly anaerobic hyperthermophilic bacterium with a growth temperature range of 55–90°C and an optimum of 80°C—the highest growth temperature known among bacteria [1]. The Ompα coiled-coil rod is explicitly characterized as 'rigid' and 'highly thermostable,' with the unusual stutter-containing hydrophobic core packing (x-layers and da-layers) demonstrated to be compatible with, and perhaps contributory to, extreme thermal stability—challenging the prior assumption that stutter discontinuities inherently weaken coiled-coil interactions [2]. No measurable thermal denaturation midpoint (Tm) has been explicitly reported for isolated Ompα; however, the protein remains structurally intact and functionally associated with the outer membrane under the native growth conditions of its source organism [1]. In contrast, the periplasmic domain of mesophilic E. coli OmpA undergoes thermal unfolding with a Tm of approximately 58–62°C as measured by differential scanning calorimetry [3]. The thermostability of Ompα therefore exceeds that of canonical mesophilic OMPs by an estimated margin of at least 20–30°C, based on the organismal growth limit of 90°C versus the unfolding midpoints of mesophilic homologs.

protein thermostability hyperthermophilic enzymes industrial biocatalysis

Parallel Four-Stranded Tetramer with Distorted Core Packing vs. Canonical Two-Stranded Coiled-Coils and Staphylococcal M Protein

Initial biochemical characterization identified Ompα as a homodimer of two 380-amino-acid subunits with a calculated Mr of 43,000 per monomer and a pI of 4.54 [1]. Subsequent STEM mass analysis and structural modeling revised the oligomeric state to a parallel four-stranded coiled-coil tetramer, with a total oligomeric mass of approximately 180 kDa [2]. This tetrameric arrangement diverges from the vast majority of characterized fibrous coiled-coil proteins, which are typically two-stranded (e.g., tropomyosin, myosin tail, and most intermediate filament proteins) or three-stranded (e.g., influenza hemagglutinin). The Ompα tetramer contains a unique pattern of distorted hydrophobic core layers (x-layers and da-layers) generated by periodic stutter discontinuities, enabling a helix crossing angle of less than 15 degrees and a residual supercoiling pitch of approximately 40 nm—features that distinguish it from both canonical two-stranded coiled-coils and from the related staphylococcal M protein, which shares the 3.58-residue periodicity but adopts a distinct dimeric assembly [2]. The homotetrameric nature and distorted packing make Ompα a rare structural paradigm for studying higher-order coiled-coil oligomerization.

oligomeric protein assembly coiled-coil design supramolecular protein engineering

Omp-Alpha Protein (149024-69-1): High-Value Research and Industrial Application Scenarios


Structural Paradigm for Non-Canonical Coiled-Coil Packing and Higher-Order Oligomerization Studies

Ompα serves as a uniquely well-characterized model system for investigating coiled-coil architectures that deviate from the canonical 3.5-residue heptad periodicity. Its 3.58–3.6 residue periodicity, four-stranded tetrameric assembly, and distorted x-layer/da-layer hydrophobic core packing [1] make it one of only two structurally analyzed homo-oligomeric coiled coils containing these features (the other being influenza hemagglutinin). Researchers studying the sequence determinants of coiled-coil oligomeric state, the energetic contributions of stutter discontinuities to stability, or the evolutionary plasticity of fibrous protein folds will find Ompα indispensable—no other bacterial coiled-coil protein combines tetrameric stoichiometry, distorted core layers, and a structurally resolved full-length model within a single system [2]. Comparative biophysical studies against dimeric proteins sharing the 3.58 periodicity (e.g., staphylococcal M protein) can directly probe how identical hydrophobic periodicities yield divergent oligomeric outcomes [2].

Thermostable Protein Scaffold for Biomaterials and Synthetic Biology in High-Temperature Environments

The intrinsic thermostability of Ompα, derived from its hyperthermophilic source organism T. maritima (growth up to 90°C) [3], positions it as a candidate building block for protein-based biomaterials requiring structural integrity at elevated temperatures. Unlike mesophilic coiled-coil scaffolds (e.g., GCN4-based designs) that denature between 50–65°C, or E. coli OmpA periplasmic domains that unfold at ~58–62°C [4], Ompα's rigid coiled-coil rod remains structurally intact under conditions that would inactivate most recombinant protein scaffolds. The 40–45 nm rod length [2] provides a defined, modular spacer domain that could be genetically fused to enzymes, affinity tags, or surface-binding domains for applications in thermophilic biocatalysis, nanowire construction, or high-temperature biosensing where mesophilic protein components would fail.

Model System for Outer Membrane-to-Peptidoglycan Tethering in Deeply Branching Diderm Bacteria

As the primary OM-PG connector in Thermotogales, Ompα is the only biochemically and structurally characterized protein that performs this anchoring function via an SLH domain–coiled-coil–transmembrane helix architecture rather than via a β-barrel-mediated tether (as in canonical OmpA or OmpM/SlpA systems) [5][6]. This makes Ompα an essential reagent for evolutionary cell biology studies investigating the transition between monoderm and diderm cell envelope architectures. Cryo-electron tomography studies of T. maritima have revealed that the toga is composed of multiple Ompα and β-barrel homologs forming a bipartite OM-tethering system [6]; reconstitution experiments with purified Ompα in proteoliposomes or supported lipid bilayers would enable direct biophysical measurement of OM-PG tethering forces, domain mobility, and the mechanical role of the coiled-coil stalk in maintaining periplasmic width—experiments that cannot be performed with porin-only Ompβ preparations.

Comparative Biophysics and Single-Molecule Mechanical Studies of Extended Periplasmic Spacers

With a coiled-coil rod length of 40 nm (STEM) to 45 nm (sequence-predicted) [2], Ompα is among the longest naturally occurring monomeric α-helical protein spacers structurally characterized. This extreme aspect ratio, combined with the tetrameric assembly and distorted core packing [1], creates a distinct mechanical profile for single-molecule force spectroscopy and optical tweezers studies. Comparative unfolding experiments against the ~23 nm YadA stalk from Yersinia [7] or the ~27 nm SlpA coiled-coil from Deinococcus radiodurans would quantify how stutter-induced distortions in hydrophobic packing influence mechanical compliance, unfolding forces, and refolding kinetics. Such data are directly relevant to understanding the mechanical design principles of fibrous proteins and to the rational engineering of protein-based nanosprings and shock absorbers.

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